![molecular formula C23H29IOSn B14211652 1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol CAS No. 618444-61-4](/img/structure/B14211652.png)
1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol is a complex organic compound characterized by its unique structure, which includes a cycloheptane ring, an ethenyl group, and a stannyl (tin-containing) moiety
Méthodes De Préparation
The synthesis of 1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the Ethenyl Group: The ethenyl group is introduced via a Wittig reaction or similar olefination process.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and controlled reaction environments to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The stannyl group can undergo substitution reactions, where the tin atom is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of novel materials with specific functionalities.
Mécanisme D'action
The mechanism by which 1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol exerts its effects involves interactions at the molecular level. The stannyl group can participate in coordination chemistry, forming complexes with various metal ions. Additionally, the ethenyl group can undergo polymerization reactions, contributing to the compound’s versatility in materials science. Molecular targets and pathways involved in its biological activity are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol stands out due to its unique combination of a cycloheptane ring, ethenyl group, and stannyl moiety. Similar compounds include:
1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cyclohexan-1-ol: Differing by the size of the ring, this compound has a cyclohexane ring instead of a cycloheptane ring.
1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cyclooctan-1-ol: Featuring a cyclooctane ring, this compound has a larger ring structure compared to the cycloheptane analog.
The uniqueness of this compound lies in its specific ring size and the presence of the stannyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
618444-61-4 |
|---|---|
Formule moléculaire |
C23H29IOSn |
Poids moléculaire |
567.1 g/mol |
Nom IUPAC |
1-[2-[dibenzyl(iodo)stannyl]ethenyl]cycloheptan-1-ol |
InChI |
InChI=1S/C9H15O.2C7H7.HI.Sn/c1-2-9(10)7-5-3-4-6-8-9;2*1-7-5-3-2-4-6-7;;/h1-2,10H,3-8H2;2*2-6H,1H2;1H;/q;;;;+1/p-1 |
Clé InChI |
ZDBNJZPBRGPCKB-UHFFFAOYSA-M |
SMILES canonique |
C1CCCC(CC1)(C=C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


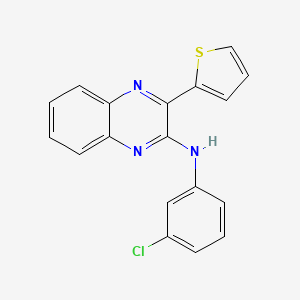
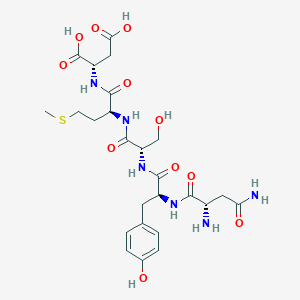
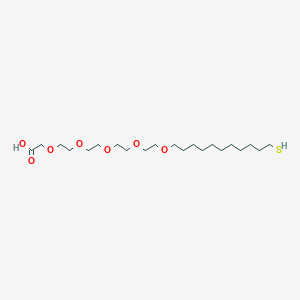
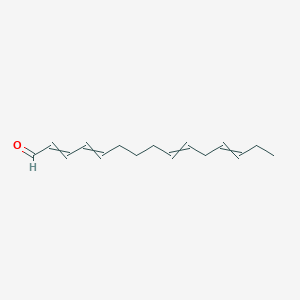
![4-[Chloro(methylsulfanyl)acetyl]phenyl acetate](/img/structure/B14211600.png)
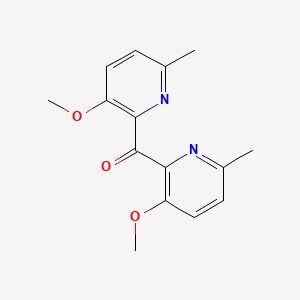
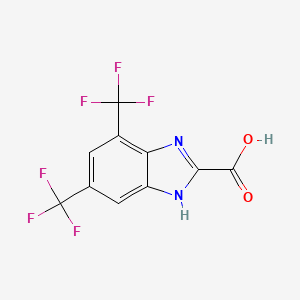
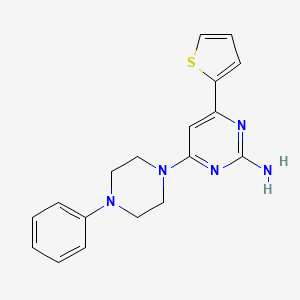
![3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14211621.png)
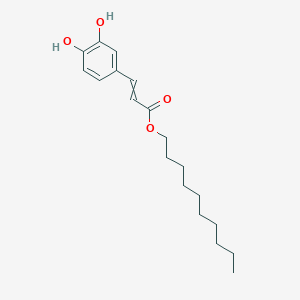
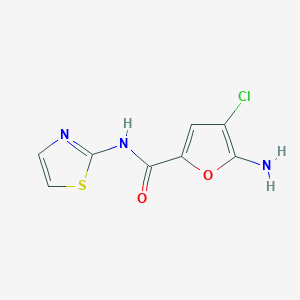
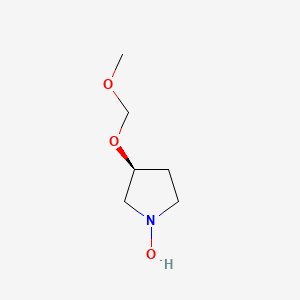
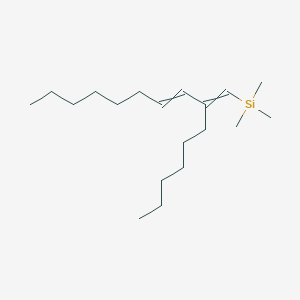
![3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B14211640.png)
